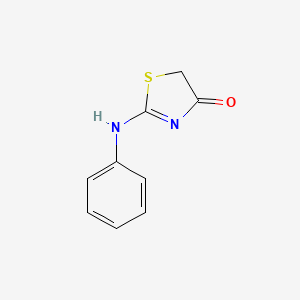

2-anilino-1,3-thiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Anilino 1,3 Thiazol 4 One and Its Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing the 2-anilino-1,3-thiazol-4-one scaffold have been well-established, primarily relying on cyclization and condensation reactions. These routes are foundational in heterocyclic chemistry.

Cyclization Reactions from Thioureas and Halogenated Compounds

A cornerstone in the synthesis of thiazole (B1198619) derivatives is the Hantzsch reaction, a classic method involving the condensation of thioureas with α-haloketones. nih.gov For the synthesis of this compound analogues, this typically involves reacting an appropriately substituted N-arylthiourea with an α-haloacetic acid or its ester, such as ethyl chloroacetate. chemmethod.comresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea (B124793) on the α-carbon of the halogenated compound, followed by an intramolecular cyclization and dehydration to form the thiazol-4-one ring. researchgate.net Sodium acetate (B1210297) is often used as a base to facilitate the reaction. chemmethod.comresearchgate.net

Variations of this method have been developed. For instance, α-bromoesters can undergo cyclocondensation with thiourea to yield imino-thiazolidinones. researchgate.net Similarly, reacting α-bromoacid chlorides with thiourea in glacial acetic acid is another effective route to produce 5,5-disubstituted-2-imino-4-thiazolidinones. researchgate.net

Table 1: Examples of Cyclization Reactions with Thioureas

| Thiourea Derivative | Halogenated Compound | Base/Catalyst | Product Type |

|---|---|---|---|

| N-Arylthiourea | Ethyl Chloroacetate | Sodium Acetate | 2-Arylimino-4-thiazolidinone |

| Thiourea | α-Bromoester | - | 2-Imino-4-thiazolidinone |

Condensation Reactions Involving Schiff Bases and Thioglycolic Acid

A widely employed and efficient method for the synthesis of the 2,3-disubstituted-1,3-thiazolidin-4-one core involves the reaction of a Schiff base with thioglycolic acid. hueuni.edu.vnresearchgate.netscispace.com In this reaction, the Schiff base, which is typically pre-formed from an aniline (B41778) derivative and an aldehyde, undergoes a cyclocondensation reaction with thioglycolic acid. hueuni.edu.vnnih.gov The key step is the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization through the elimination of a water molecule. researchgate.net This reaction is often carried out by refluxing the reactants in a solvent like dry benzene (B151609) or toluene, sometimes using a Dean-Stark apparatus to remove the water formed during the reaction. hueuni.edu.vnscispace.com

The nature of the aromatic amine in the Schiff base can influence the reaction's outcome. While anilines generally yield thiazolidin-4-ones, other amines like 2-naphthylamine (B18577) might lead to the formation of thiazepine-1-one compounds instead. hueuni.edu.vnresearchgate.net

Table 2: Synthesis of Thiazolidin-4-ones from Schiff Bases

| Schiff Base Reactant 1 (Amine) | Schiff Base Reactant 2 (Aldehyde) | Cyclizing Agent | Solvent | Product |

|---|---|---|---|---|

| Aniline | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Thioglycolic Acid | Toluene | 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidine-4-one hueuni.edu.vnresearchgate.net |

| p-Bromoaniline | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Thioglycolic Acid | Toluene | 3-(4-bromophenyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)thiazolidine-4-one hueuni.edu.vnresearchgate.net |

Synthesis from N-Substituted Thioamides or Thiosemicarbazides

N-substituted thioamides and thiosemicarbazides serve as versatile precursors for the synthesis of various thiazole-containing heterocycles. nih.govsbq.org.br Thiosemicarbazides can react with various reagents to form the thiazole ring. For example, thiosemicarbazones, derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones, can be cyclized with chloroacetic acid in the presence of anhydrous sodium acetate to produce 2-substituted-1,3-thiazolidine-4-ones. researchgate.net

Similarly, N-substituted thioamides can undergo reactions with α-halocarbonyl compounds to yield thiazole derivatives. nih.gov For instance, certain carbothioamides react with C-ethoxycarbonyl-N-phenylhydrazonyl chloride in the presence of ethanolic triethylamine (B128534) to form corresponding thiazolone derivatives. nih.gov The synthesis of 2-amino-1,3,4-thiadiazoles, which can be precursors to more complex structures, often starts from the cyclization of thiosemicarbazide. sbq.org.brnih.gov

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent advancements in synthetic methodologies focus on improving efficiency, reducing waste, and simplifying procedures. One-pot multicomponent reactions and microwave-assisted synthesis have emerged as powerful tools for the construction of the this compound skeleton.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. nih.govnih.gov For the synthesis of 1,3-thiazolidin-4-ones, a common MCR involves the condensation of an aromatic aldehyde, an amine, and thioglycolic acid. researchgate.net This three-component reaction is often catalyzed by an agent like L-proline and can be performed in environmentally benign solvents such as water. researchgate.net

Another MCR strategy involves the reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) to form highly functionalized 2-imino-1,3-thiazolidin-4-one derivatives in good to excellent yields. researchgate.net These reactions are attractive due to their operational simplicity, shorter reaction times, and often higher yields compared to traditional multi-step syntheses. researchgate.net

Table 3: Examples of One-Pot Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Aromatic Amine | Thioglycolic Acid | L-Proline / Water | 1,3-Thiazolidin-4-one researchgate.net |

| Phenyl Isothiocyanate | Primary Amine | Dimethyl Acetylenedicarboxylate | Ethanol | 2-Imino-1,3-thiazolidin-4-one researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. scirp.orgnih.gov The synthesis of this compound and its analogues has greatly benefited from this technology.

For example, the condensation of aracyl bromides with N-arylthioureas can be performed under microwave irradiation in water, providing a facile and high-yielding green protocol for 2-amino-4-arylthiazoles. scirp.org Microwave heating has also been successfully applied to three-component, one-pot syntheses of 1,3-thiazolidin-4-ones. researchgate.net A tandem method for synthesizing 2-hydrazolyl-4-thiazolidinones from aldehydes, thiosemicarbazide, and maleic anhydride (B1165640) is effectively assisted by microwave irradiation, resulting in better yields and faster conversions compared to conventional heating. nih.govnih.gov The solvent-free condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation is another efficient green chemistry approach to 5-arylidene-2-imino-4-thiazolidinones. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 2-hydrazolyl-4-thiazolidinone | 40% yield (thermal conditions) | 75% yield, 6-12 min reaction time | nih.gov |

| Condensation of aracyl bromides and N-arylthioureas | Long reaction times | 1-20 min reaction time, 81-97% yield | scirp.org |

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions. This technique, often referred to as sonochemistry, utilizes the energy of ultrasound to accelerate chemical reactions. The synthesis of 2-imino-1,3-thiazolidin-4-ones, a class of compounds that includes this compound, has been effectively achieved using this method. A convenient one-pot protocol involves the reaction of amines, isocyanates, aldehydes, and chloroform (B151607) in the presence of sodium hydroxide (B78521) under ultrasonic conditions, leading to high yields (75–91%) in remarkably short reaction times (12–15 minutes).

The application of ultrasound is not limited to the core synthesis of the thiazolidinone ring. It has also been successfully employed in the synthesis of various hybrid molecules incorporating this scaffold. For instance, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been achieved through a samarium perchlorate-catalyzed reaction under ultrasound irradiation, which offers milder conditions, shorter reaction times, and higher yields compared to conventional methods. Similarly, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives has been reported via an ultrasound-assisted approach, which proved to be more efficient in terms of yield and reaction time compared to conventional heating.

The benefits of ultrasonic-assisted synthesis extend to the preparation of various thiazole derivatives. A green and efficient approach for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions has been developed using ultrasonic irradiation. This method boasts greater purity, lower cost, high yields, and simple workups. Furthermore, the synthesis of novel thiazole derivatives has been accomplished using a chitosan-grafted biocatalyst under ultrasonic irradiation, highlighting the synergy between green catalysts and sonochemistry.

Table 1: Examples of Ultrasonic-Assisted Synthesis of Thiazolidinone and Related Heterocycles

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-imino-1,3-thiazolidin-4-ones | Amines, isocyanates, aldehydes, chloroform | Sodium hydroxide, Ultrasonic irradiation | 12–15 min | 75–91 | |

| 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, urea/thiourea | Samarium perchlorate, Ultrasonic irradiation | Shorter than conventional | Good | |

| 1,2,4-triazole coupled acetamides | 1,2,4-triazole, 2-bromoacetamides | Ultrasonic irradiation, 45–55°C | 39–80 min | 65–80 | |

| 1,3-thiazoles and 1,3,4-thiadiazines | Thiocarbohydrazones, α-haloketones/esters | Ultrasonic irradiation, Solvent-free | Not specified | High | |

| Thiazole derivatives | Thiosemicarbazone, hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Chitosan-grafted biocatalyst, Ultrasonic irradiation | 20 min | High |

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of synthetic methodologies that are environmentally benign. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound and its analogues, several catalyst-free and green synthetic methods have been reported.

One notable example is the uncatalyzed reaction in water for the synthesis of thiazolidinedione-isatin conjugates, where the formation of the product is thermodynamically controlled. The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. Similarly, the synthesis of thiazole-imino derivatives has been achieved through a greener approach using acetic acid in an aqueous medium, avoiding the use of concentrated sulfuric acid and organic solvents.

Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another important green chemistry strategy. The synthesis of 5-arylidene-2-imino-4-thiazolidinones has been accomplished via a one-pot, three-component, solvent-free reaction. This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures.

The development of novel catalyst-free synthetic routes is also a key area of research. A catalyst-free synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones has been developed in ethanol, offering excellent yields and a simple experimental procedure. While not directly for the this compound core, this demonstrates the potential for developing catalyst-free methods for related heterocyclic systems.

The principles of green chemistry are also being applied to the synthesis of hybrid molecules. For instance, the synthesis of 1,2,4-thiadiazoles has been achieved using recyclable room-temperature ionic liquids, which can be used multiple times, thus reducing waste.

Table 2: Green and Catalyst-Free Synthesis Approaches for Thiazolidinones and Related Heterocycles

| Product | Reactants | Conditions | Key Green Feature(s) | Reference |

|---|---|---|---|---|

| Thiazolidinedione-isatin conjugates | Thiazolidinedione, Isatin | Water, heating | Use of water as solvent, uncatalyzed | |

| Thiazole-imino derivatives | Furfural imine, substituted acetophenone | Acetic acid in aqueous media | Avoidance of hazardous acids and organic solvents | |

| 5-Arylidene-2-imino-4-thiazolidinones | 2-Imino-4-thiazolidinones, aldehydes | One-pot, three-component, solvent-free | Solvent-free reaction | |

| 3-Alkylaminoquinoxaline-2(1H)-thiones | 2-Alkanamino-3-chloroquinoxalines, N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt | Ethanol, 78°C | Catalyst-free | |

| 3,5-disubstituted-1,2,4-thiadiazoles | Aryl thiomide | Pentyl pyridinium (B92312) tribromide ionic liquids | Recyclable ionic liquid |

Derivatization Strategies for Structural Diversity

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of compounds. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of molecules.

Modifications at the N-2 Aniline Moiety

The aniline moiety at the N-2 position of the thiazolone ring is a common site for modification. The amino group of the aniline can be derivatized to introduce a wide variety of substituents. For example, the synthesis of 2-[(thiazol-2-yl)imino]thiazolidin-4-ones involves the reaction of chloroacetyl derivatives of 2-aminothiazoles. This suggests that the aniline nitrogen can be acylated and then cyclized to form hybrid structures.

Furthermore, the aromatic ring of the aniline moiety can be substituted with various functional groups. This is often achieved by starting with a substituted aniline in the initial synthesis of the this compound core. The nature and position of these substituents can significantly influence the properties of the final molecule.

Functionalization of the C-5 Position of the Thiazolone Ring

The C-5 position of the 1,3-thiazol-4-one ring is an active methylene (B1212753) group, making it a prime target for functionalization. The most common reaction at this position is the Knoevenagel condensation with aldehydes or ketones. This reaction introduces an arylidene or alkylidene group at the C-5 position, leading to the formation of 5-substituted-2-anilino-1,3-thiazol-4-ones.

A wide range of aromatic and heteroaromatic aldehydes can be used in this condensation, allowing for the introduction of diverse substituents at the C-5 position. The reaction is typically carried out under basic or acidic conditions. For instance, the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives is achieved by reacting thiazolidine-2,4-dione with various aromatic aldehydes in the presence of piperidine.

Beyond the Knoevenagel condensation, the C-5 position can undergo other reactions. For example, Michael-type addition reactions have been reported where the thiazolidinyl-C-5 acts as a nucleophile.

Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

A powerful strategy for creating chemical diversity is the synthesis of hybrid molecules that combine the this compound scaffold with other heterocyclic rings. This approach aims to synergize the chemical properties of the individual components.

One common approach is to link another heterocyclic ring to the thiazolidinone core, often through the N-2 aniline moiety or the C-5 position. For example, new 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids have been synthesized via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. In this case, the 1,3,4-thiadiazole (B1197879) is attached at the N-2 position of the thiazolidinone ring.

Another strategy involves fusing the thiazolidinone ring with another heterocyclic system. The synthesis of thiopyrano[2,3-d]thiazoles has been reported from the reaction of 4-thioxo-thiazolidin(thi)one-2 and ketones.

The synthesis of hybrid molecules is a versatile approach that has been used to create a wide range of novel compounds. For example, new thiazolidine-4-one derivatives have been synthesized based on a 4-aminophenazone scaffold, and others have been derived from nitro-L-arginine methyl ester. These examples highlight the broad scope of this derivatization strategy.

Structural Elucidation and Spectroscopic Characterization of 2 Anilino 1,3 Thiazol 4 One Analogues

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in 2-anilino-1,3-thiazol-4-one analogues. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule.

Key characteristic absorption bands for this class of compounds include:

N-H Stretching: A prominent band is typically observed in the region of 3100–3487 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) group of the anilino moiety. researchgate.netnih.gov For instance, in a series of (2-Anilino-4-benzyl-1,3-thiazol-5-yl)methanone derivatives, the N-H stretch appeared between 3168 and 3173 cm⁻¹. tandfonline.com

C=O Stretching: The carbonyl group (C=O) of the thiazol-4-one ring gives rise to a strong absorption band. This band is typically found in the range of 1600–1750 cm⁻¹. In several thiazol-4-one derivatives, this stretch was observed between 1623-1698 cm⁻¹. researchgate.nettandfonline.com

C=N Stretching: The stretching vibration of the endocyclic and exocyclic C=N bonds of the thiazole (B1198619) ring is observed in the region of 1501–1659 cm⁻¹. researchgate.netchemrevlett.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically seen in the ranges of 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively. For example, the CH₂ group in 4-benzyl-1,3-thiazole derivatives shows a characteristic absorption around 2925-2930 cm⁻¹. tandfonline.com

C-S Stretching: The stretching for the C-S-C bond within the thiazole ring can be observed around 745 cm⁻¹. chemrevlett.com

The precise position of these bands can be influenced by the electronic nature of the substituents on the aromatic rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3487 | researchgate.netnih.govtandfonline.com |

| Carbonyl (C=O) | Stretching | 1600 - 1750 | researchgate.nettandfonline.com |

| Imine (C=N) | Stretching | 1501 - 1659 | researchgate.netchemrevlett.com |

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Aliphatic C-H | Stretching | 2850 - 3000 | tandfonline.com |

| Thioether (C-S-C) | Stretching | ~745 | chemrevlett.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound analogues, providing precise information about the chemical environment of protons and carbon atoms.

In the ¹H NMR spectra of these compounds, the chemical shifts (δ) of protons provide insight into their electronic environment.

N-H Proton: The proton of the anilino N-H group typically appears as a broad singlet at a downfield chemical shift, generally in the range of δ 9.92–12.60 ppm. tandfonline.commersin.edu.tr This downfield shift is attributed to the deshielding effect of the adjacent aromatic ring and thiazole system. Its signal can be concentration and temperature-dependent. msu.edu

Aromatic Protons: Protons on the anilino ring and any other aromatic substituents resonate in the aromatic region, typically between δ 6.77 and 8.62 ppm. tandfonline.commersin.edu.tr The specific multiplicity and chemical shifts depend on the substitution pattern on the rings.

Thiazole Ring Protons: The proton at the C5 position of the thiazol-4-one ring, if unsubstituted, would show a characteristic signal. For instance, the proton of a thiazole ring can appear at δ 7.67 ppm. mdpi.com Often, this position is substituted. For example, a methylene (B1212753) (CH₂) group at C5 would show a singlet. A methylene group attached to the thiazole ring in 2-(4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile derivative 4b resonates as a singlet at δ 4.72 ppm. nih.gov

Substituent Protons: Protons of alkyl or other groups attached to the core structure resonate at characteristic chemical shifts. For example, methyl (CH₃) protons on the thiazole ring appear around δ 2.33–2.51 ppm, while methoxy (B1213986) (OCH₃) protons are found around δ 3.83 ppm. tandfonline.commersin.edu.trmdpi.com

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Anilino N-H | 9.92 - 12.60 | Singlet (broad) | tandfonline.commersin.edu.tr |

| Aromatic C-H | 6.77 - 8.62 | Multiplet, Doublet, etc. | tandfonline.commersin.edu.tr |

| Thiazole C5-H | ~7.67 | Singlet | mdpi.com |

| Thiazole C5-CH₂ | ~4.72 | Singlet | nih.gov |

| Thiazole-CH₃ | 2.33 - 2.51 | Singlet | mersin.edu.trmdpi.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The carbon of the carbonyl group (C4) in the thiazol-4-one ring is highly deshielded and resonates significantly downfield, typically in the range of δ 162.2–174.61 ppm. scielo.brresearchgate.net

Thiazole Ring Carbons: The C2 carbon, attached to the anilino nitrogen, typically appears in the range of δ 153.54–169.3 ppm. nih.govasianpubs.org The C5 carbon's chemical shift is variable depending on substitution.

Aromatic Carbons: Carbons of the phenyl rings resonate in the typical aromatic region of δ 97.36–157.01 ppm. mersin.edu.tr The specific shifts are influenced by the nature and position of substituents.

Aliphatic Carbons: Carbons of alkyl substituents appear in the upfield region of the spectrum. For example, a methyl carbon on the thiazole ring gives a signal around δ 11.55–11.65 ppm. mersin.edu.tr

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Thiazole C=O (C4) | 162.2 - 174.61 | nih.govscielo.brresearchgate.net |

| Thiazole S-C=N (C2) | 153.54 - 169.3 | nih.govasianpubs.org |

| Aromatic Carbons | 97.36 - 157.01 | mersin.edu.trlibretexts.org |

| Thiazole-CH₃ | 11.55 - 11.65 | mersin.edu.tr |

Two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for confirming stereochemistry and conformation. While specific 2D NOESY data for the parent compound "this compound" is not detailed in the provided context, such techniques are invaluable for elucidating the three-dimensional structure of complex analogues. researchgate.net

Mass Spectrometry (MS, DART-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their structure. Techniques like Electrospray Ionization (ESI-MS) and Direct Analysis in Real Time (DART-MS) are commonly used.

In ESI-MS, the molecular ion peak [M+H]⁺ is typically observed, which corresponds to the molecular weight of the compound plus a proton. tandfonline.com For example, derivatives like (2-Anilino-4-benzyl-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone and its chloro-analogue showed prominent [M+1]⁺ peaks at m/z 401.3 and 405.5, respectively, confirming their expected molecular weights. tandfonline.com

The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. For protonated thiazol-4-one derivatives, characteristic fragmentation pathways often involve the facile loss of a carbon monoxide (CO) molecule and subsequent cleavages of the thiazolone ring. nih.gov

DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.govchemrxiv.org It provides mass spectra that can be used for rapid screening and identification by observing the protonated molecule and characteristic fragment ions produced via in-source collision-induced dissociation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

For example, the crystal structure of a related compound, 2-Anilino-3-(2-hydroxypropyl)-4-methyl-1,3-thiazol-3-ium chloride, was determined, revealing key structural features. nih.gov In this structure, the dihedral angle between the thiazole ring and the benzene (B151609) ring was found to be 55.46 (9)°. nih.gov Such analyses also elucidate the packing of molecules in the crystal lattice, which is often governed by hydrogen bonds (e.g., O-H···Cl and N-H···Cl) and other non-covalent interactions. nih.gov The study of thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that molecular arrangements are largely governed by a combination of synergistic intermolecular non-covalent interactions. rsc.org This detailed structural information is critical for understanding structure-property relationships. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the structural elucidation of newly synthesized chemical entities. It provides quantitative information about the elemental composition of a compound, allowing for the verification of its empirical formula. This method is crucial for confirming the purity and identity of this compound analogues, ensuring that the synthesized molecules correspond to their proposed structures.

In the characterization of this compound derivatives, elemental analysis is employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound.

Research findings from various studies on related thiazolidinone structures demonstrate the routine and successful application of this technique. For instance, in the synthesis of novel series of 2-aryl-thiazolidin-4-one derivatives, elemental analyses were consistently performed to confirm that the CHNS values were within the acceptable theoretical range. Similarly, studies on other substituted thiazole and thiazolidinone compounds rely on elemental analysis, alongside spectroscopic methods, to unequivocally establish their chemical structures.

Below are representative data from the elemental analysis of various this compound analogues and related compounds, showcasing the agreement between calculated and observed values.

Table 1: Elemental Analysis Data for 2-Anilino-1,3-thiazole Analogues

This table presents elemental analysis findings for a series of 2-(arylamino)-thiazole derivatives, which share a core structure with the target compounds. The close agreement between the calculated and found percentages for Carbon, Hydrogen, and Nitrogen validates their respective molecular formulas.

| Compound ID | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

| 3d | C₂₂H₁₆ClN₃S₂ | Calculated | 59.25 | 3.61 | 9.42 |

| Found | 59.21 | 3.58 | 9.45 | ||

| 3e | C₂₃H₁₉N₃OS₂ | Calculated | 66.16 | 4.59 | 10.06 |

| Found | 66.12 | 4.55 | 10.09 | ||

| 3f | C₂₃H₁₉N₃S₂ | Calculated | 69.84 | 4.84 | 10.62 |

| Found | 69.80 | 4.81 | 10.65 | ||

| 3g | C₂₃H₁₈FN₃S₂ | Calculated | 66.80 | 4.38 | 10.16 |

| Found | 66.77 | 4.35 | 10.19 | ||

| 3h | C₂₂H₁₅F₃N₄S₂ | Calculated | 54.09 | 3.09 | 11.47 |

| Found | 54.05 | 3.06 | 11.50 | ||

| 3i | C₂₄H₂₁N₃S₂ | Calculated | 70.73 | 5.19 | 10.31 |

| Found | 70.69 | 5.15 | 10.34 | ||

| 3j | C₂₄H₂₁N₃OS₂ | Calculated | 67.74 | 4.97 | 9.87 |

| Found | 67.70 | 4.94 | 9.90 |

Data sourced from a study on related 2-phenylamino-thiazole derivatives.

Theoretical and Computational Investigations of 2 Anilino 1,3 Thiazol 4 One Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the fundamental electronic and geometric characteristics of molecules. These methods provide a robust framework for analyzing molecular orbitals, charge distribution, and reactivity, offering a theoretical complement to experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are routinely employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 2-anilino-1,3-thiazol-4-one. By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can obtain a detailed, three-dimensional model of the molecule's lowest energy conformation.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: This table is illustrative of typical data obtained from DFT calculations for similar heterocyclic systems and is not from a specific study on this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-S (thiazole ring) | ~1.78 Å | |

| C-N (exocyclic) | ~1.37 Å | |

| C=N (endocyclic) | ~1.31 Å | |

| Bond Angle | C-S-C | ~91.5° |

| S-C-N | ~115.0° | |

| C-N-C (anilino bridge) | ~125.0° | |

| Dihedral Angle | Thiazole (B1198619) Ring - Phenyl Ring | 40° - 60° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org For this compound, DFT calculations can map the electron density distribution of these frontier orbitals. Typically, the HOMO is distributed over the electron-rich anilino ring and the sulfur atom, while the LUMO is often localized on the thiazol-4-one ring, particularly the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following values are representative for similar aromatic heterocyclic compounds and serve as an example of data generated through FMO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; electron donor capability |

| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital; electron acceptor capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.org For this compound, the carbonyl oxygen of the thiazol-4-one ring would be expected to be a prominent red region.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atom of the anilino N-H group is a typical site of positive potential. chemrxiv.org

Green regions denote areas of neutral or near-zero potential, often found over the carbon atoms of the phenyl ring.

MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov Studies on structurally similar molecules like 2-anilino-4-(thiazol-5-yl)-pyrimidines have utilized MEP analysis to identify key reactive areas. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. For this compound derivatives, docking studies can elucidate how these molecules might interact with the active site of an enzyme or a receptor.

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). These scores help identify the most stable binding mode. Key interactions revealed by docking include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the N-H group of the anilino moiety and the C=O group of the thiazole ring are common hydrogen bond donors and acceptors, respectively.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions identified in the docking pose.

Tautomerism and Isomerism Studies

This compound can exist in different tautomeric forms due to proton migration. The primary tautomerism is the amine-imine equilibrium.

Amine form: 2-anilino-1,3-thiazol-4(5H)-one

Imine form: 2-phenylimino-1,3-thiazolidin-4-one

Computational studies can calculate the relative energies and stabilities of these tautomers in the gas phase and in different solvents. researchgate.net Such calculations have shown that for related 2,4-substituted thiazolidines, the relative stability of the tautomers can be significantly influenced by the polarity of the solvent. researchgate.net Generally, more polar solvents may favor one tautomer over another by stabilizing its dipole moment. Furthermore, the molecule can exhibit syn-anti isomerism around the exocyclic C=N bond in the imine form. Theoretical calculations can determine the energy barriers for interconversion between these isomers.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional modes. For example, the characteristic stretching frequency of the carbonyl (C=O) group and the N-H group can be calculated and compared with experimental FT-IR spectra. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental values. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can also be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, most notably the HOMO → LUMO transition. nih.gov This helps in interpreting the observed absorption bands.

By correlating theoretical predictions with experimental spectroscopic data, researchers can gain a high degree of confidence in the structural characterization of this compound and its derivatives.

Investigation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of intense light with materials to produce new optical effects. Organic molecules, particularly those with extended π-conjugated systems, have garnered significant interest for their potential applications in NLO technologies such as optical switching, data storage, and frequency conversion. researchgate.netacs.org Theoretical and computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of novel materials before their synthesis. nih.govnih.gov This section delves into the computational investigation of the nonlinear optical properties of this compound and its derivatives, focusing on key parameters that govern their NLO response.

The NLO response of a molecule is primarily determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). mdpi.com For a molecule to exhibit a significant β value, it must possess a non-centrosymmetric structure and typically features a donor-π-acceptor (D-π-A) architecture that facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov In the this compound scaffold, the aniline (B41778) group can act as an electron donor, the thiazolone ring can function as part of the π-bridge or as an acceptor, and various substituents can be introduced to modulate the donor and acceptor strengths, thereby tuning the NLO properties.

Computational studies on similar heterocyclic systems have demonstrated that the magnitude of the first hyperpolarizability is strongly influenced by several factors, including the HOMO-LUMO energy gap (ΔE), the difference in dipole moment between the ground and excited states (Δμ), and the transition dipole moment (μge). mdpi.com A smaller HOMO-LUMO gap generally leads to a larger NLO response. nih.gov DFT calculations are employed to optimize the molecular geometry and compute these electronic properties.

The following table presents hypothetical, yet representative, data for this compound and a substituted derivative, illustrating how functionalization can impact the NLO properties. The values are based on typical ranges observed for similar organic chromophores in computational studies. nih.govnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| This compound | -6.25 | -1.80 | 4.45 | 3.5 | 250 | 800 |

| 2-(4-nitroanilino)-1,3-thiazol-4-one | -6.80 | -2.50 | 4.30 | 8.2 | 310 | 2500 |

Note: This data is illustrative and intended to represent the typical output of DFT calculations for NLO properties.

In this hypothetical example, the introduction of a strong electron-withdrawing nitro group on the aniline ring in "2-(4-nitroanilino)-1,3-thiazol-4-one" enhances the D-π-A character of the molecule. This leads to a smaller HOMO-LUMO energy gap, a significantly larger ground-state dipole moment, and a substantial increase in the first hyperpolarizability (β_tot), indicating a much stronger second-order NLO response.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the intramolecular charge transfer interactions that give rise to the NLO properties. researchgate.net By systematically modifying the donor, acceptor, and π-conjugated bridge of the this compound system, computational studies can effectively screen for and design new derivatives with optimized NLO performance for various photonic and optoelectronic applications. researchgate.net

Biological Activities and Mechanisms of Action of 2 Anilino 1,3 Thiazol 4 One Derivatives in Vitro Studies

Enzyme Inhibition Studies

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDKs are attractive targets for the development of anti-cancer therapeutics. A number of 2-anilino-pyrimidine derivatives, which share structural similarities with 2-anilino-1,3-thiazol-4-ones, have been investigated as CDK inhibitors. researchgate.net

One area of research has focused on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which have been evaluated for their ability to inhibit CDKs. Several analogues in this series were found to be potent inhibitors of both CDK2 and CDK4. researchgate.net Another study on 2-anilino-4-triazolpyrimidine derivatives reported excellent CDK4 inhibitory activities, with IC50 values ranging from 8.50 to 62.04 nM. scienceopen.com For instance, a specific derivative, compound 11k , exhibited a potent IC50 value of 23.59 nM against CDK4 and showed more than 5-fold selectivity for CDK4 over CDK6 (IC50: 128.60 nM). scienceopen.com

Furthermore, the development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives has led to the discovery of potent ATP-antagonistic CDK2 inhibitors, with many exhibiting very low nanomolar Ki values against CDK2. elsevierpure.com The antiproliferative and proapoptotic effects observed with the most potent of these compounds are consistent with the cellular inhibition of CDK2 and CDK9. elsevierpure.com

Table 1: In Vitro Inhibitory Activity of Selected 2-Anilino-Pyrimidine Derivatives against CDKs

| Compound | Target CDK | IC50 (nM) | Reference |

|---|---|---|---|

| 6a-6d | CDK4 | 8.50 - 62.04 | scienceopen.comnih.gov |

| 11g-11k | CDK4 | 23.59 - 150.55 | scienceopen.com |

| 11g-11k | CDK6 | 128.60 - 526.95 | scienceopen.com |

| 11k | CDK4 | 23.59 | scienceopen.com |

| 11k | CDK6 | 128.60 | scienceopen.com |

Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases such as Down syndrome and Alzheimer's disease. nih.gov While specific studies on 2-anilino-1,3-thiazol-4-one derivatives as DYRK1A inhibitors are not extensively detailed in the provided context, the broader search for novel DYRK1A inhibitors has identified various small molecules. For instance, a study identified six novel DYRK1A inhibitors through virtual screening, with IC50 values ranging from 1.51 to 88.13 μM. nih.gov Another research effort discovered a new fluorinated polyphenol derivative with improved inhibitory activity against DYRK1A/B enzymes. mdpi.com Although these are not this compound derivatives, they highlight the ongoing efforts to identify potent and selective inhibitors for this kinase.

Carbonic Anhydrase (CA II and hCA IX) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The isoforms hCA II and hCA IX are of particular interest, with hCA II being a widespread cytosolic isoform and hCA IX being a transmembrane enzyme associated with tumors. nih.gov

A series of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) thiols have been investigated for their inhibitory activity against hCA I, II, and IX. nih.gov For hCA II, the inhibition constants (Ki) were in the range of 7.9-618 μM, and for hCA IX, they ranged from 9.3-772 μM. nih.gov In another study, a series of 1,3-thiazole sulfonamides were designed and synthesized, showing a wide range of inhibition potency towards hCA I. unifi.it Some of these compounds demonstrated higher inhibition potential compared to the standard drug Acetazolamide (Ki = 250 nM). unifi.it

Additionally, research on 2,4-thiazolidinedione-tethered coumarins revealed selective inhibition of the cancer-associated hCA IX and XII isoforms, with Ki values for hCA IX between 0.48 and 0.93 µM, while showing no inhibitory effect on the off-target hCA I and II isoforms. nih.gov

Table 2: In Vitro Inhibitory Activity of Thiazole (B1198619)/Thiadiazole Derivatives against Carbonic Anhydrases

| Compound Series | Target CA | Inhibition Range (Ki) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole/1,2,4-Triazole Thiols | hCA II | 7.9 - 618 µM | nih.gov |

| 1,3,4-Thiadiazole/1,2,4-Triazole Thiols | hCA IX | 9.3 - 772 µM | nih.gov |

| 1,3-Thiazole Sulfonamides (7a, 7c, 7i/7j, 7m) | hCA I | < 250 nM | unifi.it |

| 2,4-Thiazolidinedione-tethered Coumarins | hCA IX | 0.48 - 0.93 µM | nih.gov |

Multi-Tyrosine Kinase Inhibition (e.g., c-Met, Src, Ron, KDR, c-Kit, IGF-IR)

The this compound scaffold has been explored for its potential to inhibit multiple tyrosine kinases, which are key players in cancer cell signaling pathways. A novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, LCB 03-0110, which has a more complex structure but contains a thiazole moiety, was found to inhibit more than 90% of 20 tyrosine kinases at a concentration of 10 µM in a panel of 60 kinases. researchgate.net This suggests that derivatives of this scaffold could act as multi-kinase inhibitors. researchgate.net

Valosin-Containing Protein (VCP or p97) Inhibition

Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase involved in protein quality control, a process critical for cancer cell survival. mdpi.com A series of 2-anilino-4-aryl-1,3-thiazoles have been identified as potent, drug-like inhibitors of VCP. psu.edunih.gov These compounds exhibit low nanomolar potency against VCP and show activity in mechanism-based cellular assays. psu.edunih.gov This line of research presents a pathway towards developing novel small molecule VCP inhibitors for cancer therapy. psu.edunih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation. nih.gov Thiazole and thiazolidinone derivatives have been investigated as potential dual inhibitors of COX and LOX. nih.govexlibrisgroup.com

One study reported a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors. nih.gov The most potent compound in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited 98% inhibition of LOX with an IC50 value of 127 nM. nih.gov Another investigation into 1,3,4-thiadiazole-thiazolidinone hybrids identified compounds capable of inhibiting 15-LOX with IC50 values in the low micromolar range (e.g., 2.74 µM) and COX-2 with sub-micromolar IC50 values (e.g., 0.1 µM). nih.gov

Table 3: In Vitro Inhibitory Activity of Thiazole Derivatives against COX and LOX

| Compound/Series | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 4q) | 15-LOX | 10.21 µM | nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 4q) | COX-2 | 0.1 µM | nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 3a) | 15-LOX | 2.74 µM | nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 3a) | COX-2 | 0.32 µM | nih.gov |

Antimicrobial Activity Investigations

The antimicrobial potential of this compound derivatives has been extensively evaluated against a wide range of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Numerous in vitro studies have demonstrated that this compound derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often influenced by the nature and position of substituents on the anilino and thiazolone rings.

The introduction of specific functional groups has been shown to modulate the antibacterial potency. For example, chloro-substituted derivatives have demonstrated significant inhibition against various bacterial strains. nanobioletters.com Conversely, the presence of electron-donating groups on the phenyl ring has been observed to decrease antimicrobial activity. nanobioletters.com

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative | MIC: 0.008–0.24, MBC: 0.0016–0.48 | mdpi.comresearchgate.net |

| Thiazolin-4-one derivatives | Staphylococcus aureus | Better MIC than moxifloxacin | researchgate.net |

| Chloro-substituted thiazolidinone | Various bacterial strains | Significant inhibition | nanobioletters.com |

In addition to their antibacterial properties, this compound derivatives have shown promise as antifungal agents. In vitro evaluations have been conducted against a variety of fungal pathogens, including Candida species and various molds.

One study investigating novel thiazolidinone derivatives reported significant activity against Candida albicans. nanobioletters.com It was noted that hydroxy and nitro derivatives were more potent antifungal agents than the standard drug fluconazole. nanobioletters.com However, the presence of a nitro group in some derivatives resulted in no antifungal activity. nanobioletters.com Another series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives exhibited higher antifungal effects against non-albicans Candida species compared to C. albicans. nih.gov

Research on 1,3,4-thiadiazole derivatives has shown that these compounds can disrupt cell wall biogenesis in fungi. nih.gov This mechanism was evidenced by the inability of treated cells to maintain their shape, leading to the formation of giant cells and leakage of protoplast material. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Hydroxy and nitro thiazolidinones | Candida albicans | More potent than fluconazole | nanobioletters.com |

| 2-Amino-1,3,4-thiadiazole derivatives | Non-albicans Candida spp. | Higher activity than against C. albicans | nih.gov |

| 1,3,4-Thiadiazole derivatives | Candida species | Disruption of cell wall biogenesis | nih.gov |

Antioxidant Activity Assays

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and total antioxidant capacity (TAC) tests. researchgate.netmdpi.com These studies are important as oxidative stress is implicated in numerous diseases.

A study on new thiazolin-4-one derivatives demonstrated that certain compounds exhibited better antiradical activity than the reference antioxidants ascorbic acid, trolox, and BHT. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen or electrons, thereby neutralizing free radicals. saudijournals.com

The evaluation of a catechol hydrazinyl-thiazole derivative revealed significant electron-donating capacity in FRAP, reducing power, and TAC assays. mdpi.com Another investigation on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole also confirmed their antioxidant potential through multiple in vitro tests. nih.gov

| Assay | Compound/Derivative | Result | Reference |

| Antiradical assays | Thiazolin-4-ones | Better activity than ascorbic acid, trolox, BHT | researchgate.net |

| FRAP, RP, TAC | Catechol hydrazinyl-thiazole | Significant electron-donating capacity | mdpi.com |

| DPPH, FRAP, TBARS | Thiazolidinone derivatives | Demonstrated antioxidant activity | nih.gov |

Antiviral Activity Investigations (e.g., anti-HIV, anti-Norovirus)

Derivatives of the this compound scaffold have been investigated for their antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV).

Some novel 1,3-thiazolidine-4-ones have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on both the benzothiazole (B30560) and benzene (B151609) rings. nih.gov Structure-activity relationship (SAR) studies have suggested that the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring can enhance anti-HIV-1 activity. nih.gov

In addition to anti-HIV activity, some thiazolidinone derivatives have been screened against a broad spectrum of other viruses, including Feline Corona Virus, Feline Herpes Virus, and various strains of Herpes Simplex Virus. researchgate.net

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide insights that guide the rational design of new compounds with improved potency and selectivity.

The biological potency and selectivity of this compound derivatives are highly dependent on the substituents attached to the core structure.

For antimicrobial activity, the presence of a nitro group at the 4-position of the benzene ring and certain substituents on the benzothiazole ring (e.g., 4-Cl and 6-OMe) have been shown to favor antibacterial activity. mdpi.com In contrast, electron-donating groups on the phenyl ring tend to decrease antimicrobial efficacy. nanobioletters.com

In the context of antiviral activity, particularly against HIV-1, the electronic properties of the N-aryl group play a significant role. nih.gov The introduction of electron-withdrawing groups on the phenyl ring has been found to enhance antiretroviral potency. nih.gov Furthermore, for antimalarial agents based on a 2-anilino quinazoline (B50416) scaffold, it was observed that monoalkyl amino substitution at the 4-position was more favorable for activity compared to disubstitution. acs.org

For antioxidant activity, the presence of phenolic fragments in thiazole and thiazolidinone derivatives has been shown to contribute significantly to their radical scavenging capacity. mdpi.com

These SAR findings underscore the importance of substituent manipulation in the development of this compound derivatives as therapeutic agents.

Pharmacophore Identification and Lead Optimization

The development of potent this compound derivatives as anticancer agents relies on a thorough understanding of their structure-activity relationships (SAR). While a specific, universally accepted pharmacophore model for this class is still evolving, analysis of various synthetic analogs has highlighted key structural features that contribute to their biological activity.

Lead optimization efforts have often focused on modifications at three primary positions: the anilino ring, the thiazolidin-4-one core, and the substituents at other positions of the thiazole ring. For instance, the substitution pattern on the N-arylamino ring has been shown to be a critical determinant of cytotoxic potential. Studies on related thiazolidin-4-one hybrids have revealed that the presence of halogen substituents at different positions on this ring can enhance anticancer activity when compared to other functional groups. pharmacophorejournal.com

Furthermore, structure-based drug design is a common strategy employed in the lead optimization of related heterocyclic compounds, such as 2-aminoquinazolin-4(3H)-one derivatives. researchgate.net This approach involves designing inhibitors through the modification of known hit compounds to improve their binding affinity and pharmacokinetic properties. researchgate.net For example, the introduction of flexible alkyl or aryl groups via a thioether linkage has been explored to facilitate binding within the active sites of target enzymes. researchgate.net While these examples are from related scaffolds, the principles of modifying aromatic ring substitutions and introducing flexible linkers are applicable to the optimization of this compound derivatives.

In Vitro Cellular Mechanisms and Pathways (non-clinical)

In vitro studies using human cancer cell lines are fundamental to understanding the cellular and molecular mechanisms by which this compound derivatives exert their anticancer effects. These studies have primarily focused on their impact on cell viability, proliferation, and the induction of programmed cell death.

Derivatives of the broader thiazole and thiazolidin-4-one classes have demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

For instance, a study on 2,3-diaryl-4-thiazolidinone derivatives showed potent inhibition of human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. pharmacophorejournal.com Similarly, novel bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with some compounds showing potent IC50 values in the nanomolar range against cervical cancer (HeLa) and ovarian cancer (KF-28) cell lines. frontiersin.org Another study on thiazolidinone-isatin hybrids identified a potent compound against non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and prostate cancer (PC3) cells. biointerfaceresearch.com

While comprehensive data specifically for this compound is still emerging, the existing body of research on related compounds underscores the potential of this scaffold in cancer therapy. The table below summarizes the cytotoxic activity of various related thiazole and thiazolidin-4-one derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| 2,3-diaryl-4-thiazolidinone | A549 (Lung) | Not specified | pharmacophorejournal.com |

| 2,3-diaryl-4-thiazolidinone | MDA-MB-231 (Breast) | Not specified | pharmacophorejournal.com |

| Bis-thiazole derivative | HeLa (Cervical) | 0.6 nM | frontiersin.org |

| Bis-thiazole derivative | KF-28 (Ovarian) | 6 nM | frontiersin.org |

| Thiazolidinone-isatin hybrid | A549 (Lung) | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid | MCF-7 (Breast) | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid | PC3 (Prostate) | 50 µM | biointerfaceresearch.com |

| 1,3,4-Thiadiazole derivative | LoVo (Colon) | 2.44 µM | nih.gov |

| 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 23.29 µM | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage 10.72% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF-7 (Breast) | Growth Percentage 26.62% | univ.kiev.ua |

A primary mechanism through which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Research on thiazole and thiazolidin-4-one derivatives suggests that these compounds can trigger this process through various molecular pathways.

Studies have shown that these derivatives can induce apoptosis by activating caspases, a family of proteases that are central to the execution of the apoptotic program. nih.govmdpi.com The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. lu.se For example, some thiazole derivatives have been shown to increase the activity of caspase-3, -8, and -9. frontiersin.orglu.se

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov The ratio of these proteins is a key determinant of a cell's susceptibility to apoptotic stimuli. nih.gov Several studies have demonstrated that thiazole-based compounds can modulate the expression of these proteins to favor apoptosis. For instance, some derivatives have been found to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax. frontiersin.orgnih.gov This shift in the Bcl-2/Bax ratio lowers the threshold for apoptosis induction.

In one study, a bis-thiazole derivative was found to significantly increase the mRNA levels of caspases 3, 8, and 9, while concurrently inhibiting the expression of the anti-apoptotic Bcl-2 gene. frontiersin.org Another investigation into thiazole-based compounds revealed an increase in caspase-3 levels and a down-regulation of Bcl-2, suggesting the induction of apoptosis through the intrinsic pathway. nih.gov These findings highlight that the pro-apoptotic activity of the this compound scaffold and its derivatives is a critical area of their anticancer mechanism.

Emerging Applications and Future Research Directions

Applications in Materials Science (e.g., functional coatings)

The unique molecular structure of 2-anilino-1,3-thiazol-4-one, which features multiple heteroatoms (nitrogen and sulfur) and an aromatic aniline (B41778) ring, suggests its potential for applications in materials science, particularly as a component in functional coatings. One of the most promising of these applications is in the field of corrosion inhibition.

Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface through their heteroatoms, which act as active centers for adsorption. This process forms a protective film that isolates the metal from the corrosive environment. The aniline group in the this compound structure could further enhance this protective effect through π-electron interactions with the metal surface. While specific studies focusing exclusively on this compound as a corrosion inhibitor are not extensively documented, the broader class of 2-aminothiazole (B372263) derivatives has been recognized for this purpose. This established precedent suggests that this compound is a strong candidate for future research and development in the creation of novel, effective, and environmentally friendly corrosion-inhibiting coatings.

Catalytic Applications

The field of catalysis is continually seeking novel and efficient molecules to facilitate chemical transformations. While various catalysts, such as ammonium (B1175870) persulfate, β-cyclodextrin-SO3H, and Bi(SCH2COOH)3, are employed for the synthesis of the 1,3-thiazolidin-4-one ring itself, the use of this compound as a catalyst is a largely unexplored domain. tandfonline.comresearchgate.netrroij.com The presence of Lewis basic sites (nitrogen and sulfur atoms) and the potential for the scaffold to be modified with catalytically active functional groups present an opportunity for its development in catalysis. Future investigations could explore the potential of metal complexes of this compound derivatives in asymmetric catalysis or their application as organocatalysts in various organic reactions. Currently, this remains a speculative but potentially fruitful area for future scientific inquiry.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for visualizing and studying biological processes within living systems. Fluorescent probes, in particular, allow for the high-resolution imaging of cells and tissues. The this compound scaffold possesses structural features that could be leveraged for the design of such probes. Its core structure can be chemically modified to incorporate fluorophores or other reporter groups. Furthermore, the known biological activities of thiazolidin-4-ones suggest that these probes could be designed to target specific enzymes or receptors, enabling the study of their function and localization in real-time. Despite this potential, the development of this compound-based chemical probes is a nascent field. This represents a significant opportunity for interdisciplinary research, combining synthetic chemistry with cell biology to create novel tools for biomedical discovery.

Future Perspectives in Heterocyclic Chemistry and Biomedical Applications of this compound

The future of this compound in heterocyclic chemistry and medicine appears exceptionally promising. The thiazolidin-4-one nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. pharmacophorejournal.comnih.gov Extensive research on derivatives of this core structure has revealed a diverse range of biological activities, highlighting its potential for addressing various therapeutic needs. nih.gov

The versatility of the this compound structure allows for extensive chemical modifications at several positions, enabling chemists to fine-tune its properties to achieve enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives with improved therapeutic profiles and reduced side effects. nih.gov

Future biomedical research will likely focus on optimizing this compound derivatives for several key therapeutic areas, as indicated by the activities observed in the broader class of thiazolidin-4-ones.

Table 1: Investigated Biomedical Applications of the Thiazolidin-4-one Scaffold

| Therapeutic Area | Biological Target/Activity | Reference |

| Anticancer | Inhibition of various cancer cell lines, targeting key enzymes in cell proliferation. | pharmacophorejournal.comnih.govpharmacophorejournal.com |

| Antitubercular | Activity against Mycobacterium tuberculosis, including drug-resistant strains. | mdpi.com |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. | nih.gov |

| Antiviral | Potential activity against various viruses, including HIV. | nih.gov |

| Antidiabetic | Modulation of targets involved in glucose metabolism. | nih.gov |

Q & A

Q. Advanced Methodological Focus

- SHELX suite : SHELXL refines small-molecule structures with high-resolution data, while SHELXD/SHELXE solve phase problems for twinned crystals .

- Key parameters : Dihedral angles (e.g., 73.50° between phenyl and thiazole rings) and torsional angles (e.g., C2–N6–C7–O8 = 4.96°) are critical for validating tautomeric forms .

How can contradictions in spectroscopic data (e.g., NMR, IR) for novel this compound analogs be resolved?

Q. Methodological Analysis

- Cross-validation : Compare IR carbonyl stretches (e.g., 1709 cm⁻¹ for C=O imide groups) with NMR signals (e.g., δ 7.25–7.50 ppm for aromatic protons) .

- Tautomer-sensitive probes : Use deuterated solvents in NMR to identify exchangeable protons (e.g., NH or OH groups) .

What strategies enhance the pharmacological profile of this compound derivatives without compromising synthetic feasibility?

Q. Advanced Design Focus

- Functional group substitutions : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the anilino ring improves antibacterial/antifungal activity .

- Hybrid scaffolds : Conjugation with maleopimaric acid (e.g., compound 7d , 60% yield) enhances anticancer activity via dual-target inhibition .

- Bioisosteric replacements : Replacing sulfur with selenium in the thiazole ring modulates metabolic stability .

What computational tools are suitable for modeling the electronic properties of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.